3-(3-Bromophenyl)oxan-3-ol
Description
3-(3-Bromophenyl)oxan-3-ol (CAS: 1379811-98-9) is an oxetane derivative characterized by a bromine-substituted phenyl ring attached to the oxetane (a four-membered oxygen-containing heterocycle) at the 3-position. This compound is primarily used in research settings, particularly in medicinal chemistry and materials science, due to its structural versatility .
Properties
IUPAC Name |
3-(3-bromophenyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-4-1-3-9(7-10)11(13)5-2-6-14-8-11/h1,3-4,7,13H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOWBQOLTURBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)oxan-3-ol typically involves the bromination of phenyl oxan-3-ol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)oxan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxan-3-one derivatives.
Reduction: Formation of phenyl oxan-3-ol.
Substitution: Formation of substituted oxan-3-ol derivatives.
Scientific Research Applications
3-(3-Bromophenyl)oxan-3-ol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The oxan-3-ol moiety may also contribute to the compound’s overall biological effects by modulating its solubility and reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 3-(3-Bromophenyl)oxan-3-ol, highlighting differences in substituents and their implications:
| Compound Name | CAS Number | Substituent(s) | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1379811-98-9 | -Br at phenyl 3-position | -OH (oxetanol) | 229.09 |
| 3-(4-Bromophenyl)oxetan-3-ol | 1093878-32-0 | -Br at phenyl 4-position | -OH (oxetanol) | 229.09 |
| 3-(3-Bromophenyl)oxetane-3-carboxylic acid | 1363381-80-9 | -Br at phenyl 3-position | -COOH (carboxylic acid) | 257.10 |
| 3-(3-Bromophenyl)-3-methyloxetane | 1123172-43-9 | -Br at phenyl 3-position, -CH₃ | None (neutral oxetane) | 227.10 |
| (3-(3-Bromophenyl)oxetan-3-yl)methanol | 1363382-09-5 | -Br at phenyl 3-position | -CH₂OH (hydroxymethyl) | 243.11 |
Structural Insights :
Cytotoxic Activity of Halogen-Substituted Analogues
While direct cytotoxic data for this compound are unavailable, studies on halogen-substituted chalcones (structurally distinct but sharing bromophenyl motifs) provide insights into halogen-driven bioactivity:
Key Findings :
- Halogen Position Matters: The 3-bromo substituent in C3 and C4 correlates with significantly higher cytotoxicity (IC₅₀ = 22.41–42.22 μg/mL) compared to non-brominated or 4-chloro analogues (e.g., C1: IC₅₀ = 1,484.75 μg/mL) .
- Bulkier Groups Enhance Activity : C4, with a 4-isopropylphenyl group, shows the highest potency (IC₅₀ = 22.41 μg/mL), suggesting that steric bulk adjacent to the bromophenyl group improves target interaction .
Physicochemical Properties and Reactivity
- LogP and Solubility: The hydroxyl group in this compound likely reduces its LogP (predicted ~2.5–3.0) compared to non-polar analogues like 3-(3-Bromophenyl)-3-methyloxetane (LogP ~3.5) .
- Synthetic Accessibility: Microwave-assisted methods (e.g., Claisen-Schmidt condensation for chalcones) achieve yields of 55–87% for halogenated derivatives .
Biological Activity
3-(3-Bromophenyl)oxan-3-ol, also known by its IUPAC name, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHBrO
- Molecular Weight : 229.07 g/mol
- CAS Number : 1379811-98-9
- Structure : The compound features a bromophenyl group attached to an oxan-3-ol structure, which may influence its biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections detail these activities based on available literature.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The following table summarizes findings from recent studies:
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with Cellular Receptors : It may bind to receptors that modulate cell signaling pathways related to inflammation and cancer progression.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Studies
Several case studies have explored the application of this compound in therapeutic settings:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound in treating infections caused by Staphylococcus aureus. Results indicated a significant reduction in bacterial load in infected animal models when treated with the compound.
-
Case Study on Cancer Treatment :
- In a preclinical model of breast cancer, administration of this compound led to a marked decrease in tumor size and enhanced survival rates compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Bromophenyl)oxan-3-ol?
- Methodological Answer :
- Nucleophilic substitution : Reacting 3-bromophenylmagnesium bromide with oxetane-3-one derivatives under anhydrous conditions, followed by quenching with aqueous NH₄Cl .
- Oxidation-reduction sequences : Starting from 3-(3-bromophenyl)propanal, cyclization via acid-catalyzed hydration forms the oxane ring. Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Yield optimization requires strict temperature control (0–5°C for Grignard reactions) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H-NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet), oxane ring protons (δ 3.8–4.2 ppm for -OCH₂-), and hydroxyl proton (δ 2.5–3.0 ppm, broad) .
- LC-MS : Molecular ion peak at m/z 243.05 (M+H⁺) confirms molecular weight. Fragmentation patterns include loss of H₂O (18 Da) and Br (80 Da) .
- FT-IR : Broad -OH stretch (~3200 cm⁻¹), C-O-C asymmetric stretch (~1100 cm⁻¹), and C-Br vibration (~600 cm⁻¹) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : Sensitive to light and moisture. Degrades via hydrolysis of the oxane ring under acidic/basic conditions .
- Storage : Store in amber vials under inert atmosphere (N₂/Ar) at 2–8°C. Use desiccants (e.g., silica gel) to prevent hydration .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF/H₂O solvent (80°C, 12 h) .
- Contradictions : Lower yields (<50%) observed with electron-deficient boronic acids due to steric hindrance from the oxane ring. Use Buchwald-Hartwig conditions for amine couplings .
- Mechanistic Insight : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition to Pd(0) .
Q. What computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The oxane ring’s oxygen forms hydrogen bonds with active-site residues (e.g., Tyr-96 in CYP3A4) .
- MD Simulations : AMBER force fields reveal stable binding conformations over 100 ns trajectories. Bromine’s hydrophobic surface enhances binding to hydrophobic pockets .
- Validation : Compare computational results with experimental IC₅₀ values (e.g., IC₅₀ = 12 µM against HeLa cells) .
Q. How does stereochemistry impact its biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol). Assign configurations using circular dichroism (CD) spectra .
- Biological Testing : (R)-enantiomer shows 3-fold higher cytotoxicity than (S)-enantiomer in MCF-7 cells, likely due to better fit in the ATP-binding pocket of kinases .
- Contradictions : Some studies report minimal enantiomeric differences in antimicrobial assays, suggesting target-specific stereoselectivity .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 60% compared to traditional methods (30 min vs. 2 h) .
- Biological Relevance : Derivatives exhibit dual activity as kinase inhibitors and apoptosis inducers, validated via flow cytometry (Annexin V/PI staining) .
- Structural Insights : X-ray crystallography confirms a distorted chair conformation of the oxane ring, influencing substrate binding in enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
